tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1H-imidazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-9-15-11/h8-10H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKCVDQVXZSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Protection
The synthesis often begins with protecting the piperidine amine to prevent unwanted side reactions. A common method involves reacting 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in aqueous acetone, yielding N-Boc-4-piperidone. This step achieves a 91% molar yield under optimized conditions (room temperature, 24 hours).
Imidazole Ring Formation
The imidazole moiety is synthesized separately or in situ. The van Leusen method employs TosMIC (tosylmethyl isocyanide) and aldimines, forming 1,4,5-trisubstituted imidazoles via [3+2] cycloaddition. For example, reacting TosMIC with benzaldehyde derivatives under basic conditions generates imidazoles, which are subsequently functionalized.
Coupling Reactions
The final step couples N-Boc-piperidine with the imidazole derivative. A patent describes reacting N-Boc-4-piperidone with 2-(4-aminopiperidyl)nicotinic acid under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), followed by cyclization with nitrene diphenyl phosphoester. Recrystallization from ethyl acetate/methanol yields the target compound at 78%.
Table 1: N-Boc Protection Route Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine Protection | Boc anhydride, NaHCO₃, acetone | 91 |
| Imidazole Coupling | DEAD, PPh₃, toluene, reflux | 78 |
Van Leusen Imidazole Synthesis Approach
The van Leusen method enables one-pot imidazole formation, which is then coupled to piperidine. For instance, reacting TosMIC with aldimines derived from 4-piperidone generates 1,4,5-trisubstituted imidazoles. This method avoids isolating intermediates, achieving 52–69% yields for analogous compounds. However, regioselectivity challenges arise with unsymmetrical ketones, necessitating precise stoichiometry.
Suzuki Cross-Coupling Methodology
Suzuki-Miyaura coupling offers a versatile route. A boronic ester derivative of N-Boc-piperidine (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate) reacts with bromoimidazoles under palladium catalysis. This method achieves near-quantitative yields (99%) in model systems.
Table 2: Suzuki Cross-Coupling Conditions
Oxidative Condensation Methods
A modular approach oxidizes ketones to α-ketoaldehydes, which condense with aldehydes and ammonia to form imidazoles. Using catalytic HBr (10 mol%) in DMSO/MeOH, acetophenone derivatives are oxidized and condensed with p-tolualdehyde, yielding 2,4,5-trisubstituted imidazoles (69% yield). Adapting this to piperidine systems requires functionalizing the ketone precursor with a Boc-protected amine.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| N-Boc Protection | 78 | Moderate | High |
| Suzuki Coupling | 99 | High | Moderate |
| Oxidative Condensation | 69 | Low | Low |
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N-Boc Protection : Balances yield and scalability but requires multiple steps.
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Suzuki Coupling : High yield but costly catalysts limit industrial use.
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Oxidative Condensation : Simple but lower yields and regioselectivity issues.
Industrial Production Considerations
Scalable synthesis demands continuous flow reactors and automated systems. The N-Boc route is preferred for its robustness, though Suzuki coupling’s efficiency merits catalyst recycling strategies. Solvent selection (e.g., toluene vs. dioxane) impacts environmental and cost metrics, with ethanol-water recrystallization enhancing purity .
Chemical Reactions Analysis
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the piperidine ring can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-1-carboxylate Derivatives
Structural and Electronic Differences
Heterocyclic Substituents: Imidazole (target compound): Exhibits two nitrogen atoms in a 5-membered ring, enabling dual hydrogen bonding and metal chelation. Pyridine (CAS 1707580-61-7): A 6-membered aromatic ring with one nitrogen, offering weaker basicity but enhanced π-π stacking .
Boc Protection: Universally present, enhancing solubility and preventing undesired reactions at the piperidine nitrogen.
Hazard Profiles
- The indole derivative (CAS 170364-89-3) poses significant hazards, including acute oral toxicity (H302) and respiratory irritation (H335), likely due to its aromatic amine content .
- The discontinued 2-oxo-phenylimidazole derivative (CAS 205058-11-3) may have been phased out due to synthesis challenges or toxicity concerns .
Biological Activity
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : CHNO
- Molecular Weight : 251.33 g/mol
- CAS Number : 158654-96-7
- Purity : ≥95%
The structure comprises a piperidine ring substituted with an imidazole group, which is crucial for its biological activity.
Research indicates that this compound may act through modulation of various biological pathways. Specifically, it has been studied for its role as a potential inhibitor of the NLRP3 inflammasome, a key component in inflammatory responses.
Pharmacological Effects
-
Inflammation Modulation :
- The compound has shown promise in reducing interleukin (IL)-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .
- In vitro studies demonstrated that certain derivatives could inhibit pyroptosis (a form of programmed cell death associated with inflammation), with one derivative showing an inhibition rate of approximately 39% at a concentration of 10 µM .
- Antiviral Activity :
- Cytotoxicity :
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. For instance, modifications to the imidazole and piperidine moieties can significantly influence the compound's efficacy and safety profile.
| Compound | Modification | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|---|
| Original | None | 19.4 | 24.9 |
| Derivative 1 | Acetamide bridge | 20.3 | 39.2 |
| Derivative 2 | Opened piperidine ring | Inactive | Inactive |
Study on NLRP3 Inhibition
In a study focused on NLRP3 inhibitors, this compound derivatives were synthesized and tested for their ability to inhibit IL-1β release and pyroptosis. Results indicated that specific structural features were essential for maintaining activity, suggesting avenues for further research into more potent analogs .
Antiviral Research
Another study evaluated the antiviral properties of various piperidine derivatives against human coronaviruses. The results revealed that certain modifications could enhance antiviral activity while minimizing cytotoxicity, supporting the idea that this compound could be developed into a therapeutic agent against viral infections .
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling imidazole derivatives with piperidine intermediates. For example, tert-butyl-protected piperidine derivatives can react with 1H-imidazol-4-yl groups under controlled conditions (e.g., anhydrous THF, NaH as a base, and inert atmospheres) to form the target compound. Reaction optimization includes adjusting temperature (e.g., room temperature for stability), solvent choice (e.g., THF for solubility), and stoichiometry to maximize yield. Purification often employs silica gel column chromatography to isolate high-purity products .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features like the tert-butyl group and imidazole ring. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Elemental analysis ensures correct stoichiometry. For crystalline derivatives, X-ray diffraction (using programs like SHELXL) resolves molecular geometry .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer: Use full chemical protective gear (gloves, lab coat, goggles) and respiratory protection (P95 masks for dust control). Work in a fume hood to avoid inhalation. Store at room temperature in airtight containers away from oxidizing agents. Emergency measures include eye rinsing stations and immediate medical consultation for exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer: Contradictions in NMR or MS data may arise from impurities, tautomerism (e.g., imidazole proton shifts), or stereochemical variations. Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare with computational predictions (DFT calculations) or literature analogs. Repetition under controlled conditions (e.g., dry solvents, degassed systems) minimizes experimental artifacts .
Q. What strategies improve the yield of this compound in large-scale synthesis?
- Methodological Answer: Optimize stepwise reactions: (1) Use high-purity starting materials to reduce side products. (2) Employ catalytic agents (e.g., Pd catalysts for coupling reactions). (3) Monitor reaction progress via TLC or in-situ IR spectroscopy. (4) Scale-up purification using flash chromatography or recrystallization. For example, THF/hexane solvent systems can enhance crystallization efficiency .
Q. How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer: The tert-butyl moiety enhances lipophilicity, improving membrane permeability in biological assays. However, it may sterically hinder interactions with target proteins. To balance activity, researchers modify the protecting group (e.g., replacing tert-butyl with Boc or Fmoc) or introduce hydrophilic substituents. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) guide further optimization .
Q. What are the challenges in assessing this compound’s biological activity, and how are they addressed?
- Methodological Answer: Challenges include low aqueous solubility and off-target effects. Preclinical strategies: (1) Use DMSO stock solutions (≤10 mM) for in vitro assays. (2) Perform dose-response curves to identify IC₅₀ values. (3) Validate target engagement via competitive binding assays (e.g., SPR or ITC). For in vivo studies, formulate with cyclodextrins or liposomes to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
